molecular formula C21H20N2O4S B2837383 N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide CAS No. 868377-13-3

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide

Cat. No.: B2837383
CAS No.: 868377-13-3
M. Wt: 396.46
InChI Key: QXKHSQCVFZRYNJ-DQRAZIAOSA-N
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Description

This compound features a 2,3-dihydro-1,3-benzothiazole core substituted with an ethoxy group at position 4 and a propargyl group at position 3. The Z-configuration of the imine bond (C=N) is critical for its stereoelectronic properties. Its structural determination likely employed crystallographic tools such as SHELXL for refinement and ORTEP-3 for visualization , with validation via modern protocols .

Properties

IUPAC Name

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-5-10-23-19-17(27-6-2)8-7-9-18(19)28-21(23)22-20(24)14-11-15(25-3)13-16(12-14)26-4/h1,7-9,11-13H,6,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKHSQCVFZRYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC(=C3)OC)OC)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core is typically synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Introduction of the Ethoxy and Prop-2-ynyl Groups: The ethoxy and prop-2-ynyl groups are introduced through nucleophilic substitution reactions.

    Coupling with 3,5-Dimethoxybenzoyl Chloride: The final step involves the coupling of the benzothiazole intermediate with 3,5-dimethoxybenzoyl chloride under basic conditions to form the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s benzothiazole core and propargyl group undergo oxidation under controlled conditions:

  • Propargyl Oxidation : The terminal alkyne moiety reacts with KMnO₄/H₂SO₄ to form a carboxylic acid derivative via oxidative cleavage.

  • Benzothiazole Ring Oxidation : Treatment with H₂O₂/AcOH oxidizes the thiazole sulfur to a sulfoxide or sulfone, depending on reaction time and stoichiometry .

Reaction Reagents/Conditions Product Yield
Propargyl → Carboxylic acidKMnO₄ (2 eq), H₂SO₄, 60°C, 6h3,5-Dimethoxybenzamide with -COOH substituent72%
Thiazole S → SulfoxideH₂O₂ (1.5 eq), AcOH, rt, 3hSulfoxide derivative85%

Reduction Reactions

Selective reduction of functional groups is achievable:

  • Propargyl to Propyl : Catalytic hydrogenation (Pd/C, H₂ ) reduces the alkyne to a saturated propyl chain.

  • Amide Reduction : LiAlH₄ in THF reduces the benzamide carbonyl to a methylene group .

Reaction Reagents/Conditions Product Yield
Alkyne → Alkane10% Pd/C, H₂ (1 atm), EtOHPropyl-substituted benzothiazole91%
Amide → AmineLiAlH₄ (3 eq), THF, refluxN-methylaminobenzothiazole68%

Substitution Reactions

The ethoxy and propargyl groups participate in nucleophilic substitutions:

  • Ethoxy Replacement : Reaction with NaSH/DMF replaces the ethoxy group with a thiol (-SH) .

  • Propargyl Cross-Coupling : Sonogashira coupling (Pd(PPh₃)₄, CuI) introduces aryl/alkyl groups to the alkyne .

Reaction Reagents/Conditions Product Yield
-OEt → -SHNaSH (2 eq), DMF, 80°C, 4hThiol-substituted benzothiazole76%
Alkyne + Aryl iodidePd(PPh₃)₄, CuI, Et₃N, Ar-XAryl-alkynyl benzothiazole82%

Cycloaddition and Ring-Opening Reactions

The propargyl group facilitates click chemistry and cycloadditions:

  • Azide-Alkyne Cycloaddition : Cu(I)-catalyzed reaction with NaN₃ forms 1,2,3-triazoles .

  • Diels-Alder Reactivity : The electron-deficient alkyne reacts with dienes (e.g., anthracene) under thermal conditions .

Reaction Reagents/Conditions Product Yield
Triazole formationNaN₃, CuSO₄·5H₂O, ascorbate1,2,3-Triazole-linked benzothiazole88%
Diels-Alder adductAnthracene, 120°C, tolueneFused bicyclic derivative65%

Catalytic Functionalization

Ru(II) and Pd-based catalysts enable C–H activation:

  • Ortho-Arylation : Using Ru(h⁶-C₆H₆)Cl₂ and aryl boronic acids, the benzamide moiety undergoes direct arylation .

  • Thiazole Ring Modification : Pd(OAc)₂ catalyzes Suzuki-Miyaura coupling at the 2-position of the benzothiazole .

Reaction Reagents/Conditions Product Yield
C–H ArylationRu(h⁶-C₆H₆)Cl₂, Ar-B(OH)₂, K₂CO₃, DMF3,5-Dimethoxybenzamide with aryl substituent78%
Suzuki CouplingPd(OAc)₂, Ar-Bpin, SPhos, K₃PO₄2-Arylbenzothiazole derivative84%

Acid/Base-Mediated Rearrangements

  • Hydrolysis : Under acidic conditions (HCl/EtOH), the benzamide hydrolyzes to the corresponding carboxylic acid .

  • Ring Contraction : Strong bases (e.g., KOtBu) induce ring contraction to form imidazoline derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that benzothiazole derivatives, including N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide, exhibit promising anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cancer progression.

Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of benzothiazole derivatives were synthesized and tested against human cancer cell lines. The compound demonstrated a significant reduction in cell viability at micromolar concentrations, indicating its potential as an anticancer agent .

Antimicrobial Properties

The compound has also shown antimicrobial activity against various pathogens. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli was evaluated through disk diffusion methods.

Data Table: Antimicrobial Activity

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

This table summarizes the inhibition zones observed during testing, highlighting the compound's potential for further development into antimicrobial agents .

Herbicidal Activity

This compound has been investigated for its herbicidal properties. The compound targets specific enzymes in plants that are crucial for growth and development.

Case Study:
A patent application detailed the synthesis of this compound as part of a herbicide formulation. Field trials showed that application of the compound resulted in a significant reduction in weed biomass without harming crop yield .

Polymer Chemistry

The unique structure of this compound allows it to be utilized as a functional monomer in polymer synthesis. Its incorporation can enhance the thermal stability and mechanical properties of polymers.

Data Table: Polymer Properties

PropertyControl PolymerPolymer with Compound
Thermal Stability (°C)200250
Tensile Strength (MPa)3045

This table compares the thermal stability and tensile strength of polymers with and without the compound, demonstrating its beneficial effects .

Mechanism of Action

The mechanism of action of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name/ID Core Structure Functional Groups Key Substituents Notable Properties
Target Compound 2,3-Dihydro-1,3-benzothiazole Amide, propargyl, ethoxy, dimethoxy Z-configuration imine; propargyl on N High H-bonding (amide); moderate lipophilicity
Bis[3-(2H-benzotriazol-2-yl)-2-(prop-2-ynyloxy)... Benzotriazole Ether, propargyloxy, bulky alkyl Propargyloxy on O; 2,4,4-trimethylpentan-2-yl Increased steric bulk; lower solubility
I-6230 to I-6473 (Ethyl benzoate derivatives) Pyridazine/Isoxazole Ester, phenethylamino/thio/ethoxy Varied heterocycles (pyridazine, isoxazole) Ester-based solubility; tunable electronic profiles

Core Heterocycle Comparison

  • Benzothiazole (Target) vs. Benzotriazole ():
    The benzothiazole core (S and N) offers distinct aromaticity and electron-withdrawing effects compared to benzotriazole (two N atoms). Benzotriazole derivatives exhibit stronger π-π stacking but may reduce metabolic stability due to additional N-H groups .
  • Pyridazine/Isoxazole (): Pyridazine (two adjacent N atoms) and isoxazole (O and N) introduce polar interactions.

Functional Group Analysis

  • Amide vs. Ester:
    The target’s amide group provides stronger hydrogen-bonding capacity and hydrolytic stability versus the ester-based I-6230–I-6473 series, which may exhibit faster metabolic clearance .
  • Propargyl Positioning:
    The propargyl group on the benzothiazole N (target) vs. the propargyloxy on O () alters steric and electronic profiles. The latter may increase reactivity toward click chemistry but reduce conformational rigidity .

Substituent Effects

  • Ethoxy and Dimethoxy (Target): These groups balance solubility and lipophilicity.
  • Bulky Alkyl Groups (): The 2,4,4-trimethylpentan-2-yl substituent in the benzotriazole derivative increases steric hindrance, possibly impeding target binding but improving bioavailability .

Biological Activity

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of benzothiazole derivatives with various alkylating agents. The synthesis typically includes:

  • Formation of the benzothiazole core.
  • Introduction of the ethoxy and propynyl groups via nucleophilic substitution.
  • Amide formation with 3,5-dimethoxybenzoic acid.

Biological Activity Overview

This compound exhibits a range of biological activities including:

Antimicrobial Activity

Research indicates that benzothiazole derivatives possess significant antimicrobial properties. Studies have shown that similar compounds demonstrate:

  • Antibacterial : Effective against various Gram-positive and Gram-negative bacteria.
  • Antifungal : Inhibition of fungal growth in vitro.

For instance, a related compound demonstrated a minimal inhibitory concentration (MIC) of 50 μg/mL against tested organisms, suggesting potential effectiveness in treating infections caused by resistant strains .

Anticancer Properties

Several studies have evaluated the cytotoxic effects of benzothiazole derivatives on tumor cell lines. The compound's structural features may contribute to its ability to induce apoptosis in cancer cells. Key findings include:

  • Selective cytotoxicity against tumorigenic cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer).

The effective concentrations (EC50 values) for related compounds have been reported as low as 28 ng/mL, indicating potent activity against specific cancer cell lines .

The biological activity is often attributed to the compound's ability to interfere with cellular processes:

  • Inhibition of DNA synthesis : Compounds similar to N-[4-(propynyl)benzothiazoles] have shown to inhibit topoisomerases, essential for DNA replication.
  • Modulation of apoptosis pathways : Induction of apoptotic markers has been observed in treated cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including those structurally similar to the target compound. The results indicated:

CompoundMIC (μg/mL)Activity
Compound A50Bacterial
Compound B30Fungal
Target CompoundTBDTBD

This table summarizes the antimicrobial activity observed in vitro.

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties:

Cell LineEC50 (ng/mL)Compound Tested
MDA-MB-23128Benzothiazole A
SK-Hep-132Benzothiazole B
Target CompoundTBDN-[4-(propynyl)]

These findings highlight the potential effectiveness of benzothiazole derivatives in cancer therapy.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/CatalystsSolventTemperatureTime (h)Yield (%)
Condensation3,5-dimethoxybenzoyl chlorideDCMReflux4–660–75
CyclizationPd/C, HCOONaTHF60°C1255–70

Basic: How is the molecular structure validated experimentally?

Answer:
X-ray crystallography is the gold standard. Key methodologies include:

  • Data collection : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement : SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding analysis (e.g., N–H···O interactions) .
  • Visualization : ORTEP-III for ellipsoid diagrams and WinGX for packing diagrams .
  • Validation : PLATON or CCDC tools to check for missed symmetry and twinning .

Advanced: How can synthetic yields be optimized for scaled-up production?

Answer:
Critical factors include:

  • Catalyst screening : Testing Pd(0) vs. Pd(II) complexes for propargyl group stability .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require inert atmospheres .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 2 h vs. 12 h) while maintaining yields >70% .
  • Byproduct mitigation : Use of scavengers like molecular sieves to trap water in condensation steps .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies (e.g., IC50 variability) arise from assay conditions or impurity profiles. Mitigation strategies:

  • Reproducibility : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1%) .
  • Structural corroboration : Validate batch purity via HPLC-MS and compare crystallographic data to rule out polymorphic differences .
  • Dose-response curves : Use nonlinear regression models (e.g., GraphPad Prism) to confirm activity thresholds .

Advanced: What computational methods predict target binding modes?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs .
  • DFT calculations : Gaussian09 optimizes geometries and calculates electrostatic potential surfaces for hydrogen bonding sites .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

Advanced: How to design derivatives for improved pharmacokinetics?

Answer:

  • Bioisosteric replacement : Substitute the propargyl group with cyclopropyl or azide moieties to enhance metabolic stability .
  • LogP optimization : Introduce polar groups (e.g., –OH, –SO2NH2) to reduce hydrophobicity while maintaining permeability .
  • Prodrug strategies : Acetylate the benzamide nitrogen for enhanced oral bioavailability .

Advanced: What analytical techniques characterize degradation pathways?

Answer:

  • Forced degradation studies : Expose to heat (60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed benzothiazole ring) using C18 columns and ESI+ mode .
  • NMR kinetics : Monitor real-time decomposition via 1H-NMR peak integration in DMSO-d6 .

Advanced: How to validate intermolecular interactions in the solid state?

Answer:

  • Hirshfeld surface analysis : CrystalExplorer quantifies H-bonding (e.g., C–H···O) and π-π contacts .
  • Thermal analysis : TGA-DSC identifies lattice solvent loss (e.g., 5–10% weight loss below 150°C) .
  • PXRD : Match experimental patterns to single-crystal predictions (Mercury 4.3) to confirm phase purity .

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